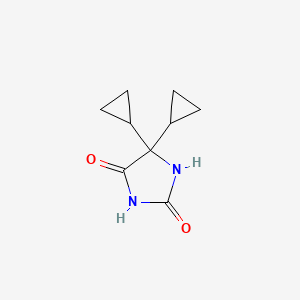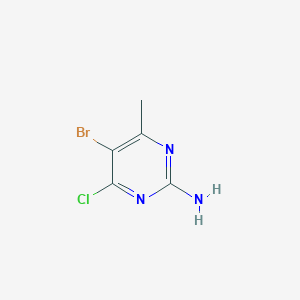
5-溴-4-氯-6-甲基嘧啶-2-胺
概述
描述
5-Bromo-4-chloro-6-methylpyrimidin-2-amine is a chemical compound with the molecular formula C5H5BrClN3 and a molecular weight of 222.47 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyrimidine ring, making it a valuable intermediate in various chemical syntheses .
科学研究应用
5-Bromo-4-chloro-6-methylpyrimidin-2-amine has several applications in scientific research:
生化分析
Biochemical Properties
5-Bromo-4-chloro-6-methylpyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involving kinase activity. It has been shown to alter gene expression by modulating transcription factors and can impact cellular metabolism by affecting metabolic enzymes . These changes can lead to varied cellular responses, including alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine in animal models vary with different dosages. At lower doses, this compound can have beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity.
Metabolic Pathways
5-Bromo-4-chloro-6-methylpyrimidin-2-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound . The compound can also affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine is transported and distributed through specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target sites to exert its biochemical effects.
Subcellular Localization
The subcellular localization of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine is essential for its function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity can be influenced by its localization, as it needs to be in the right cellular environment to interact with its target biomolecules effectively.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine typically involves the halogenation of 6-methylpyrimidin-2-amine. One common method includes the bromination and chlorination of 6-methylpyrimidin-2-amine using bromine and chlorine reagents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
化学反应分析
Types of Reactions
5-Bromo-4-chloro-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy derivatives of the compound .
作用机制
The mechanism of action of 5-Bromo-4-chloro-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function . The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
4-Chloro-6-methylpyrimidin-2-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-6-methylpyrimidin-2-amine: Lacks the chlorine atom, affecting its chemical properties and reactivity.
5-Bromo-4-chloropyrimidin-2-amine: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
5-Bromo-4-chloro-6-methylpyrimidin-2-amine is unique due to the combination of bromine, chlorine, and methyl groups on the pyrimidine ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
5-bromo-4-chloro-6-methylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c1-2-3(6)4(7)10-5(8)9-2/h1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYWUFCGTXDANS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285001 | |
| Record name | 5-bromo-4-chloro-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6314-12-1 | |
| Record name | 6314-12-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40200 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-4-chloro-6-methylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90285001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-Bromo-4-chloro-6-methylpyrimidin-2-amine exhibit its antibacterial activity? What is the significance of the -NH2 group in its structure?
A1: While the exact mechanism of action isn't fully elucidated in the research, 5-Bromo-4-chloro-6-methylpyrimidin-2-amine demonstrates promising antibacterial activity, specifically against the gram-negative bacterium E. coli . Molecular docking studies suggest that this compound interacts with E. coli primase, an enzyme crucial for DNA replication . The presence of the -NH2 group in its structure is highlighted as potentially significant for enhancing its antibacterial activity. This observation stems from the structure-activity relationship analysis, indicating that both 5-Bromo-4-chloro-6-methylpyrimidin-2-amine and 5-bromo-6-chloropyrimidine-2,4-diamine, both containing -NH2 groups, exhibit higher activity against E. coli compared to other tested derivatives. Further research is needed to confirm the precise mechanism and the role of the -NH2 group.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
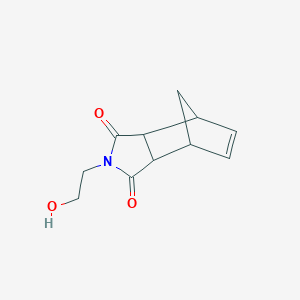
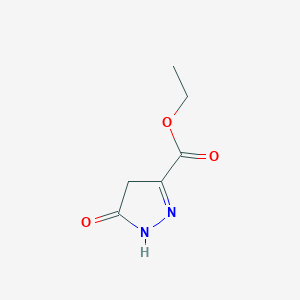
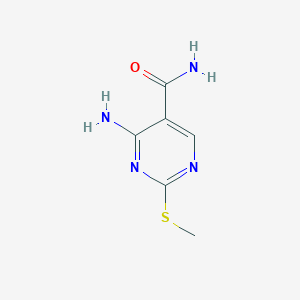
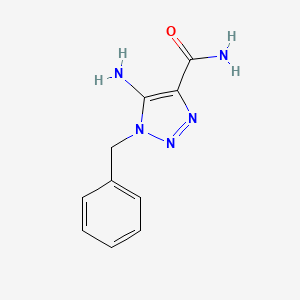
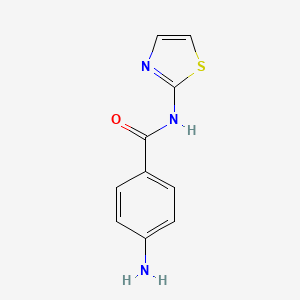
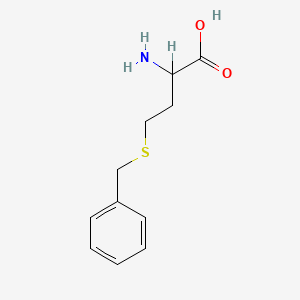

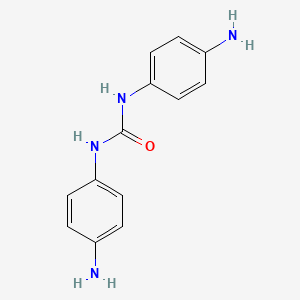
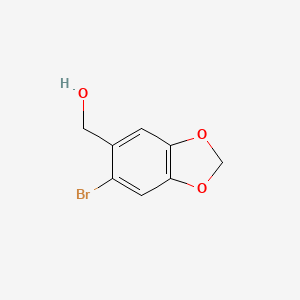
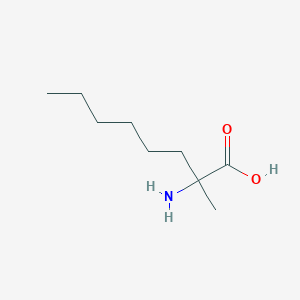
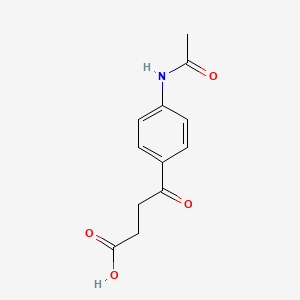
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
